Several synthetic routes have been explored for rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile. One efficient method involves a four-step or one-pot synthesis with an overall yield exceeding 70%. [] A crucial step in this process is the alkaline hydrolysis of the intermediate, facilitated by phase-transfer catalysis. Another method utilizes a homochiral covalent framework catalyst in a one-pot in situ Strecker reaction. [] This approach employs a photothermal conversion triggered by a thermally-driven reaction under visible light irradiation, resulting in high yields (98%) and good enantiomeric excess (94%).
The primary application of rac-2-(2-Chlorophenyl)-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)acetonitrile in scientific research is its use as a key intermediate in the synthesis of Clopidogrel. [, ] Research focuses on developing efficient and enantioselective synthetic routes to obtain the desired enantiomer of Clopidogrel with high purity.
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6